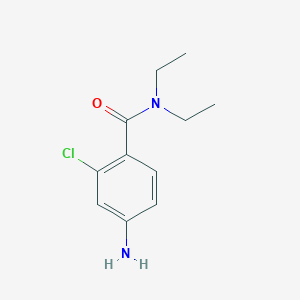

4-amino-2-chloro-N,N-diethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-amino-2-chloro-N,N-diethylbenzamide” is a chemical compound with the molecular formula C11H15ClN2O . It has a molecular weight of 226.70 g/mol .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI representation is InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)9-6-5-8(13)7-10(9)12/h5-7H,3-4,13H2,1-2H3 . The canonical SMILES representation is CCN(CC)C(=O)C1=C(C=C(C=C1)N)Cl .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 46.3 Ų . It has a heavy atom count of 15 . The XLogP3-AA value is 2.1 , which gives an indication of its lipophilicity, important for its distribution within the body. It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The rotatable bond count is 3 .Scientific Research Applications

Physicochemical Studies

Studies focusing on the physicochemical properties of related compounds to 4-amino-2-chloro-N,N-diethylbenzamide reveal insights into their molar refraction, polarizability, and effects on antiemetic activity. The density and refractive index measurements of related compounds in various solutions demonstrate the impact of drug concentration on polarizability, highlighting their potential utility in understanding drug behavior in solutions (Sawale et al., 2016).

Reductive Chemistry and Cytotoxicity

Research on the reductive chemistry of similar compounds provides insights into their selective toxicity towards hypoxic cells. This is attributed to the oxygen-inhibited enzymatic reduction, which forms the basis for developing novel bioreductive drugs with potential applications in cancer therapy (Palmer et al., 1995).

Polyimide Synthesis

The synthesis and characterization of novel aromatic polyimides using compounds analogous to this compound as starting materials highlight the development of materials with significant thermal stability and solubility in organic solvents. This research contributes to the materials science field, especially in creating high-performance polymers (Butt et al., 2005).

Metabolic Transformation Studies

Investigations into the metabolic transformation of metoclopramide, a compound structurally related to this compound, in biological systems like rabbits, shed light on the drug's transformation products. Such studies are crucial for understanding the drug's behavior in vivo, potentially leading to the development of more effective and safer pharmaceuticals (Arita et al., 1970).

Electrospray Mass Spectrometry

Research utilizing electrospray mass spectrometry to analyze derivatives of N-linked carbohydrates derivatized at the reducing terminus, including compounds similar to this compound, contributes to the analytical chemistry field. This technique enhances the understanding of molecular ions' behavior, providing valuable insights for biochemical and pharmacological studies (Harvey, 2000).

properties

IUPAC Name |

4-amino-2-chloro-N,N-diethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)9-6-5-8(13)7-10(9)12/h5-7H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFITOJPVXDCPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=C(C=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2916988.png)

![3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2916991.png)

![6-Ethyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2916992.png)

![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2917000.png)

![Ethyl 4-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2917003.png)

![[3,6-diamino-5-(4-phenyl-1,3-thiazol-2-yl)spiro[5H-thieno[2,3-b]pyridine-4,1'-cyclohexane]-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B2917006.png)